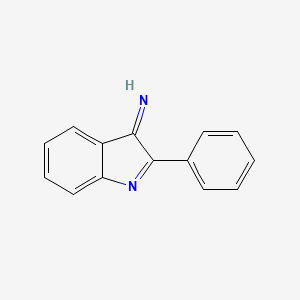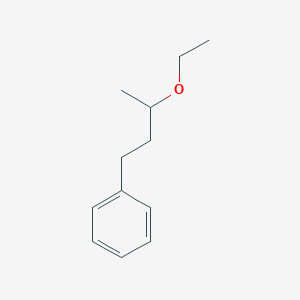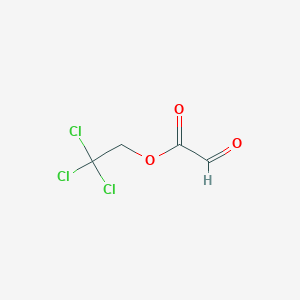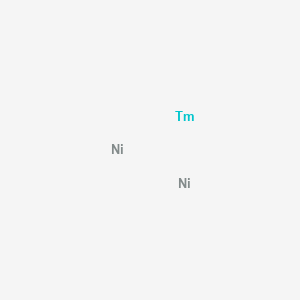
2,2,3-Trichloro-1,1-diethoxypropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3-Trichloro-1,1-diethoxypropane is an organic compound with the molecular formula C7H13Cl3O2 It is characterized by the presence of three chlorine atoms and two ethoxy groups attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trichloro-1,1-diethoxypropane typically involves the reaction of 2,2,3-trichloropropanol with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3-Trichloro-1,1-diethoxypropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Less chlorinated derivatives.
Substitution: Compounds with different functional groups replacing chlorine atoms.
Aplicaciones Científicas De Investigación
2,2,3-Trichloro-1,1-diethoxypropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2,3-Trichloro-1,1-diethoxypropane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved may include the formation of reactive intermediates that can further react with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3-Trichloropropanol: A precursor in the synthesis of 2,2,3-Trichloro-1,1-diethoxypropane.
2,2,3-Trichloro-1,1-dimethoxypropane: Similar structure but with methoxy groups instead of ethoxy groups.
1,1,1-Trichloro-2-methyl-2-propanol: Another chlorinated compound with different substitution patterns.
Propiedades
Número CAS |
5456-96-2 |
|---|---|
Fórmula molecular |
C7H13Cl3O2 |
Peso molecular |
235.5 g/mol |
Nombre IUPAC |
2,2,3-trichloro-1,1-diethoxypropane |
InChI |
InChI=1S/C7H13Cl3O2/c1-3-11-6(12-4-2)7(9,10)5-8/h6H,3-5H2,1-2H3 |
Clave InChI |
IORZKDICRMLVPS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(CCl)(Cl)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Hydroxyamino)propan-2-yl]-5-methylcyclohexanone](/img/structure/B14730797.png)
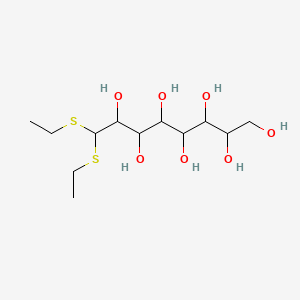
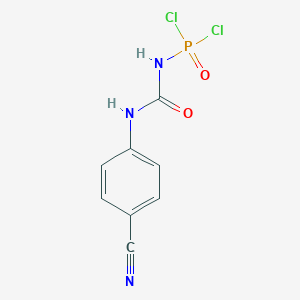
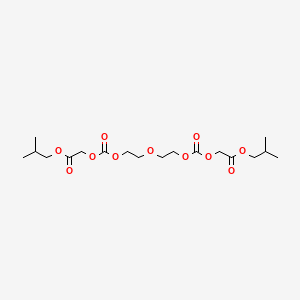

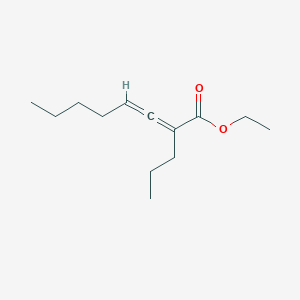
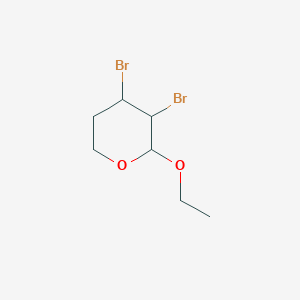
![1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride](/img/structure/B14730848.png)
